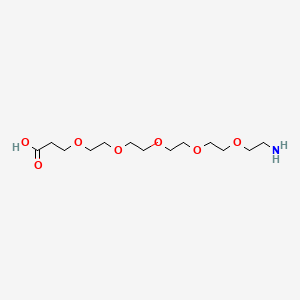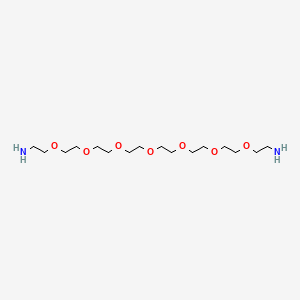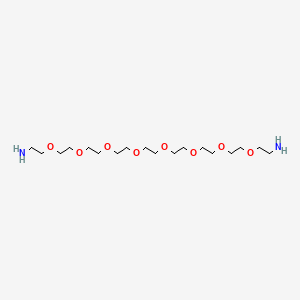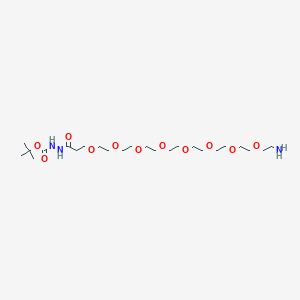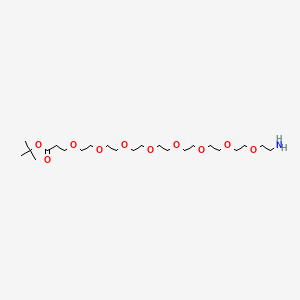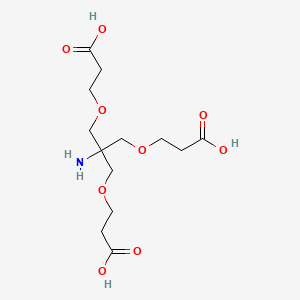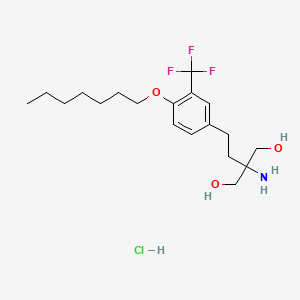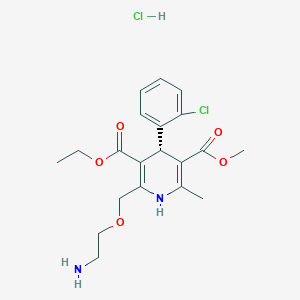
APS6-45
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
APS6-45 has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in studies involving RAS/MAPK signaling pathways.
Biology: Employed in research on cell signaling and cancer biology.
Medicine: Investigated for its potential therapeutic effects in treating medullary thyroid carcinoma and other cancers.
Industry: Utilized in the development of new therapeutic agents and as a tool in drug discovery
Mechanism of Action
APS6-45 exerts its effects by inhibiting the RAS/MAPK signaling pathway. This pathway is crucial for cell proliferation and survival, and its inhibition leads to the suppression of tumor growth. This compound selectively binds to specific molecular targets, including RET M918T, and inhibits their activity .
Biological Activity
APS6-45 has been shown to be a potent activator of the this compound receptor, with an EC50 of 0.3 μM. It has also been shown to be a potent inhibitor of the NR2A subunit, with an IC50 of 0.2 μM.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the expression of genes involved in synaptic plasticity, such as brain-derived neurotrophic factor (BDNF), and to activate downstream signaling pathways, such as the MAPK/ERK pathway. It has also been shown to increase glutamate release and to modulate the activity of other neurotransmitters, such as GABA and dopamine.
Advantages and Limitations for Lab Experiments
APS6-45 has several advantages for laboratory experiments. It is a synthetic peptide, so it is easy to synthesize and purify. It is also highly specific for its target receptor, so it can be used to study the effects of this compound receptor activation without activating other receptors. However, it is not suitable for use in humans, as it is highly toxic and has a short half-life.
Future Directions
APS6-45 has a number of potential future applications. It could be used to study the effects of this compound receptor activation on a variety of physiological processes, such as learning and memory, and on diseases, such as Alzheimer’s and Parkinson’s. It could also be used to develop novel drugs that target the this compound receptor. Additionally, it could be used to study the effects of this compound receptor activation on other proteins, such as ion channels and neurotransmitter receptors. Finally, it could be used to study the effects of this compound receptor activation on gene expression and downstream signaling pathways.
Synthesis Methods
APS6-45 was synthesized using a solid-phase peptide synthesis (SPPS) method. This method involves the sequential addition of amino acids to a resin-bound peptide chain, followed by cleavage from the resin and deprotection of the side chain. The peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterized by mass spectrometry (MS). This method is advantageous because it is rapid, efficient, and cost-effective.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of APS6-45 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed .
Industrial Production Methods
Industrial production methods for this compound are not widely available in the public domain. it is known that the compound is produced under stringent conditions to ensure high purity and efficacy .
Chemical Reactions Analysis
Types of Reactions
APS6-45 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different derivatives.
Reduction: The compound can be reduced to yield various products.
Substitution: This compound can undergo substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions for these reactions vary depending on the desired product .
Major Products Formed
The major products formed from the reactions of this compound include various derivatives that retain the core structure of the compound while exhibiting different biological activities .
Comparison with Similar Compounds
Similar Compounds
Sorafenib: Another inhibitor of the RAS/MAPK pathway, but with different binding affinities and efficacy.
Cabozantinib: Similar in its mechanism of action but differs in its pharmacokinetic properties and therapeutic index.
Uniqueness of APS6-45
This compound is unique in its ability to strongly inhibit RAS pathway signaling with minimal whole animal toxicity. It has shown superior efficacy in preclinical models compared to other similar compounds .
Properties
IUPAC Name |
4-[4-[[2-fluoro-5-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)phenyl]carbamoylamino]phenoxy]-N-methylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16F8N4O3/c1-32-19(36)18-11-15(8-9-33-18)38-14-5-3-13(4-6-14)34-20(37)35-17-10-12(2-7-16(17)24)21(25,22(26,27)28)23(29,30)31/h2-11H,1H3,(H,32,36)(H2,34,35,37) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVUPJRHPAMCBQJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)NC3=C(C=CC(=C3)C(C(F)(F)F)(C(F)(F)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16F8N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
